molecular formula C10H16N2O2 B1416524 methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate CAS No. 1150617-77-8

methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate

Cat. No. B1416524
M. Wt: 196.25 g/mol
InChI Key: PUNKXLPHGNKGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate (MIMIC) is a chemical compound that belongs to the family of imidazole derivatives. It has a molecular weight of 196.25 g/mol .


Molecular Structure Analysis

The molecular formula of MIMIC is C10H16N2O2 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

MIMIC is a solid compound. The average mass is 126.113 Da and the monoisotopic mass is 126.042931 Da .

Scientific Research Applications

  • Angiotensin II Receptor Antagonism Methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate and its derivatives exhibit properties as angiotensin II (AII) receptor antagonists. Compounds with similar structures have demonstrated potent and long-lasting antagonistic activity, indicating potential applications in cardiovascular research (Yanagisawa et al., 1996).

  • Antineoplastic Activity Certain imidazole derivatives, including methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate analogs, have been studied for their potential antineoplastic properties. These compounds were evaluated against various cancer cell lines, but the specific compound of interest demonstrated a lack of antitumor activity in certain models (Tarumi et al., 1980).

  • Photochemical Behavior Studies Research has been conducted on the photochemical behavior of imidazole derivatives, including the study of 2-methyl-5-nitro-1H-imidazoles and their rearrangements in water-containing solutions. This research contributes to understanding the chemical behavior of such compounds under different environmental conditions (Pfoertner & Daly, 1987).

  • Synthesis of Derivatives Studies have focused on the synthesis of various derivatives of imidazole-4(5)-carboxylic acids, including methyl esters. These synthetic approaches contribute to the broader understanding of the chemical properties and potential applications of these compounds in various fields of chemistry (Dumpis et al., 2003).

  • Crystal and Molecular Structures Investigations into the crystal and molecular structures of imidazole derivatives, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the physical and chemical properties of these compounds. Such studies are fundamental for understanding the reactivity and potential applications of these molecules (Richter et al., 2023).

  • Antimicrobial Activity Some imidazole derivatives, such as methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate, have demonstrated antimicrobial activity against a range of microorganisms, including bacteria, yeasts, fungi, and algae, highlighting their potential in antimicrobial research (Pittillo & Hunt, 1967).

  • Fungicidal Activity Studies on triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates have shown these compounds to possess good and broad-spectrum fungicidal activities, suggesting their potential in agricultural and pharmaceutical applications (Mao et al., 2015).

  • DNA Interaction Studies Research involving 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, a related compound, has explored its effects on DNA. Such studies are crucial for understanding the molecular interactions and potential mutagenic effects of these compounds (Mizuno & Decker, 1976).

Future Directions

The future directions of MIMIC and other imidazole derivatives are promising due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

properties

IUPAC Name

methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)5-8-9(10(13)14-4)12-7(3)11-8/h6H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNKXLPHGNKGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)CC(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654024
Record name Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-isobutyl-2-methyl-1H-imidazole-5-carboxylate

CAS RN

1150617-77-8
Record name Methyl 2-methyl-5-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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